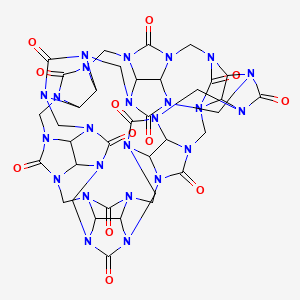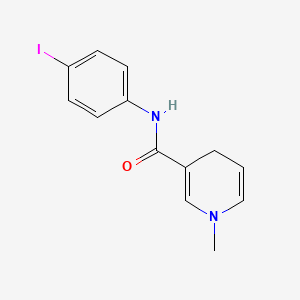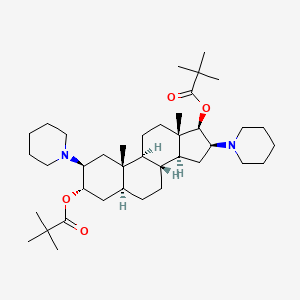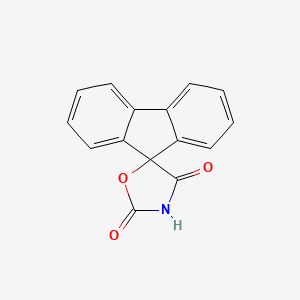
(3,4-Dihydroxy-5-methylsulfanyl-2-oxopentyl) dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(3,4-Dihydroxy-5-methylsulfanyl-2-oxopentyl) dihydrogen phosphate is a complex organic phosphorus compound with the molecular formula C6H13O7PS and a molecular weight of 260.2 g/mol . This compound is characterized by its unique structure, which includes both hydroxyl and methylsulfanyl groups, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dihydroxy-5-methylsulfanyl-2-oxopentyl) dihydrogen phosphate typically involves multi-step organic synthesis. One common method includes the phosphorylation of 5-methylthioribulose, followed by oxidation and hydrolysis steps . The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds and the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to maintain consistent reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity, making the process more efficient and cost-effective .
化学反応の分析
Types of Reactions
(3,4-Dihydroxy-5-methylsulfanyl-2-oxopentyl) dihydrogen phosphate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
科学的研究の応用
(3,4-Dihydroxy-5-methylsulfanyl-2-oxopentyl) dihydrogen phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of (3,4-Dihydroxy-5-methylsulfanyl-2-oxopentyl) dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The hydroxyl and methylsulfanyl groups allow it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and other proteins. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
5-Methylthioribulose 1-phosphate: A related compound with similar structural features but different functional groups.
D-erythro-2-Pentulose, 5-S-methyl-5-thio-, 1- (dihydrogen phosphate): Another structurally similar compound with distinct chemical properties.
Uniqueness
(3,4-Dihydroxy-5-methylsulfanyl-2-oxopentyl) dihydrogen phosphate is unique due to its combination of hydroxyl and methylsulfanyl groups, which confer specific reactivity and versatility in chemical reactions. This makes it a valuable compound in various research and industrial applications .
特性
CAS番号 |
86316-83-8 |
|---|---|
分子式 |
C6H13O7PS |
分子量 |
260.20 g/mol |
IUPAC名 |
[(3R,4S)-3,4-dihydroxy-5-methylsulfanyl-2-oxopentyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H13O7PS/c1-15-3-5(8)6(9)4(7)2-13-14(10,11)12/h5-6,8-9H,2-3H2,1H3,(H2,10,11,12)/t5-,6+/m1/s1 |
InChIキー |
CNSJRYUMVMWNMC-RITPCOANSA-N |
SMILES |
CSCC(C(C(=O)COP(=O)(O)O)O)O |
異性体SMILES |
CSC[C@H]([C@H](C(=O)COP(=O)(O)O)O)O |
正規SMILES |
CSCC(C(C(=O)COP(=O)(O)O)O)O |
Key on ui other cas no. |
86316-83-8 |
物理的記述 |
Solid |
同義語 |
1-phospho-5-S-methylthioribulose 1-PMT-ribulose methylthioribulose 1-phosphate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![8-Chloro-10-[3-(dimethylamino)propyl]-3h-phenothiazine-2,3(10h)-dione](/img/structure/B1219472.png)
![4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane](/img/structure/B1219473.png)





![2-[4-(Butan-2-yl)phenyl]propanenitrile](/img/structure/B1219480.png)
